
3,4-Dihydroxy-N-isobutylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-N-isobutylbenzamide is an organic compound belonging to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This compound, characterized by the presence of two hydroxyl groups and an isobutyl group attached to the benzamide core, exhibits unique chemical properties that make it valuable in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-N-isobutylbenzamide typically involves the direct condensation of 3,4-dihydroxybenzoic acid with isobutylamine. This reaction is often carried out under mild conditions using a suitable catalyst. One efficient method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth, which facilitates the reaction under ultrasonic irradiation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of green chemistry principles, such as recyclable catalysts and energy-efficient processes, is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dihydroxy-N-isobutylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
3,4-Dihydroxy-N-isobutylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 3,4-Dihydroxy-N-isobutylbenzamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzamide core can interact with various receptors, modulating their function. These interactions can lead to a range of biological effects, including anti-inflammatory and antioxidant activities .
Comparaison Avec Des Composés Similaires
3,4-Dihydroxybenzoic acid: Shares the hydroxyl groups but lacks the isobutyl group.
N-isobutylbenzamide: Lacks the hydroxyl groups but has the isobutyl group.
Protocatechuic acid: Similar structure with hydroxyl groups but different functional groups.
Uniqueness: 3,4-Dihydroxy-N-isobutylbenzamide is unique due to the combination of hydroxyl and isobutyl groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
99499-10-2 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
3,4-dihydroxy-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H15NO3/c1-7(2)6-12-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,13-14H,6H2,1-2H3,(H,12,15) |
Clé InChI |
KRHOHXALAZHWQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)C1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


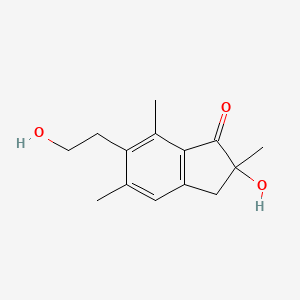
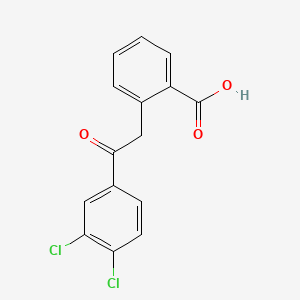
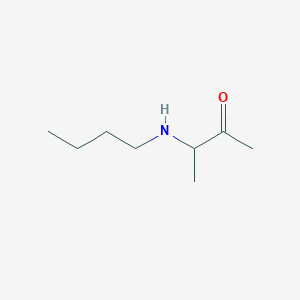
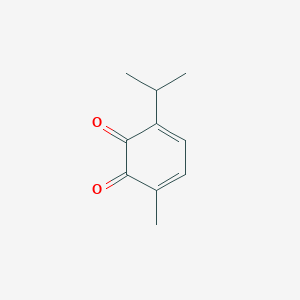

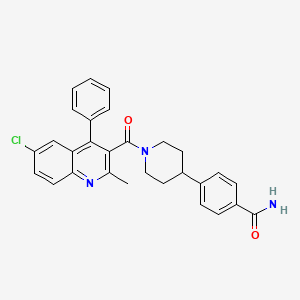
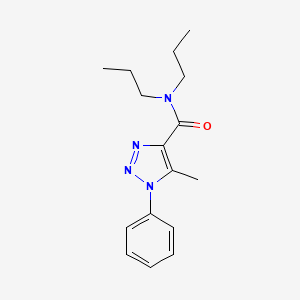
![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)
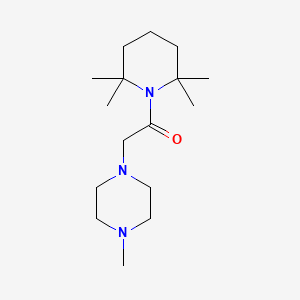
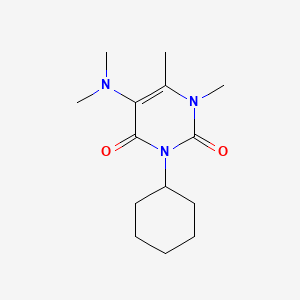
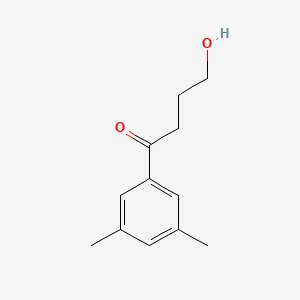
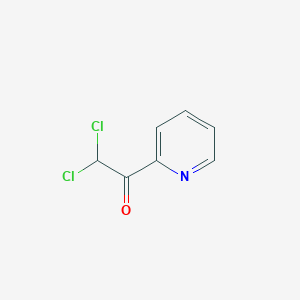
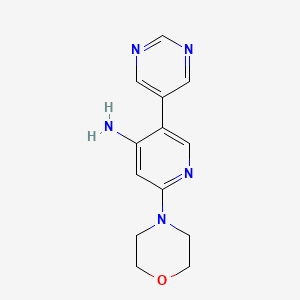
![2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-](/img/structure/B13947790.png)
